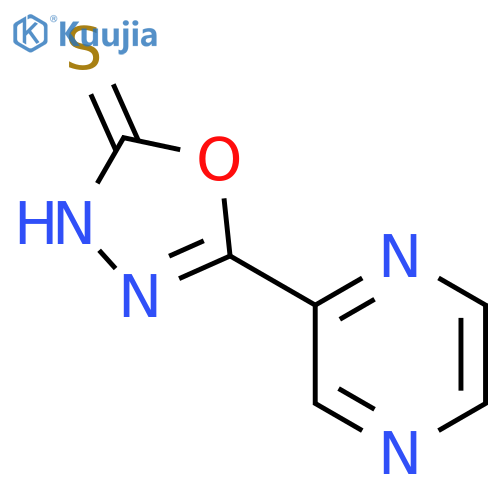Cas no 37545-39-4 (5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol)

37545-39-4 structure
商品名:5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Oxadiazole-2(3H)-thione,5-(2-pyrazinyl)-
- 5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-THIOL
- 5-pyrazin-2-yl-3H-1,3,4-oxadiazole-2-thione
- 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-pyrazin-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Pyrazin-2-yl-[1,3,4]oxadiazole-2-thiol
- 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-thione
- 5-Pyrazinyl-1,3,4-oxadiazole-2-thione
- 5-Podt
- 1,3,4-Oxadiazole-2(3H)-thione, 5-pyrazinyl-
- AKOS000747569
- SCHEMBL579479
- 37545-39-4
- DTXSID70190982
-
- インチ: InChI=1S/C6H4N4OS/c12-6-10-9-5(11-6)4-3-7-1-2-8-4/h1-3H,(H,10,12)
- InChIKey: SQCVJGZVTWQPQV-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C2C=NC=CN=2)O1
計算された属性
- せいみつぶんしりょう: 180.01072
- どういたいしつりょう: 180.011
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 91.5Ų
じっけんとくせい
- 密度みつど: 1.69
- ふってん: 285.2°Cat760mmHg
- フラッシュポイント: 126.3°C
- 屈折率: 1.816
- PSA: 59.4
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG10565-500mg |
5-pyrazinyl-1,3,4-oxadiazole-2-thione |
37545-39-4 | 95% | 500mg |
$467.00 | 2024-04-20 | |
| TRC | P993940-10mg |
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol |
37545-39-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| A2B Chem LLC | AG10565-1g |
5-pyrazinyl-1,3,4-oxadiazole-2-thione |
37545-39-4 | 95% | 1g |
$509.00 | 2024-04-20 | |
| TRC | P993940-50mg |
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol |
37545-39-4 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P993940-100mg |
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol |
37545-39-4 | 100mg |
$ 230.00 | 2022-06-03 |
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
37545-39-4 (5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol) 関連製品
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
